molecular formula C15H23NO6 B13846381 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate

2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate

Cat. No.: B13846381
M. Wt: 313.35 g/mol
InChI Key: UDCJNPOOBUHVQF-UHFFFAOYSA-N
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Description

2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate is a compound known for its cationic surfactant properties. It is characterized by the presence of methacryloyloxy groups, which are commonly used in polymer chemistry for their ability to undergo polymerization reactions .

Preparation Methods

The synthesis of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate typically involves the condensation of appropriate starting materials under controlled laboratory conditions. One common method involves the reaction of methacrylic acid with a suitable amine to form the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality .

Chemical Reactions Analysis

2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate primarily involves its ability to undergo polymerization and crosslinking reactions. The methacryloyloxy groups facilitate the formation of polymer networks, while the cationic nature of the compound allows it to interact with negatively charged surfaces and molecules. This interaction is crucial in applications such as antimicrobial hydrogels, where the compound can disrupt microbial cell membranes .

Comparison with Similar Compounds

2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methacryloyloxy groups and cationic nature, making it versatile for various applications in polymer chemistry, biomedical engineering, and environmental science.

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

2-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate

InChI

InChI=1S/C15H23NO6/c1-11(2)14(19)21-8-6-16(5,10-13(17)18)7-9-22-15(20)12(3)4/h1,3,6-10H2,2,4-5H3

InChI Key

UDCJNPOOBUHVQF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(CCOC(=O)C(=C)C)CC(=O)[O-]

Origin of Product

United States

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